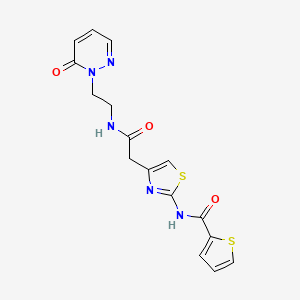

N-(5-甲基-1,3,4-噻二唑-2-基)-2-((5-(噻吩-2-基)-1,3,4-恶二唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

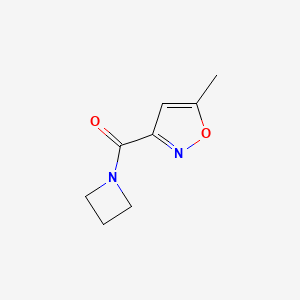

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves a multi-step process, starting with the formation of the core 1,3,4-thiadiazole structure. In a related study, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide was reacted with mercapto derivatives to yield substituted thioacetamides . Although the exact synthesis of the compound is not detailed, it can be inferred that a similar approach could be used, involving the initial formation of a 5-methyl-1,3,4-thiadiazol-2-yl moiety, followed by subsequent thioether formation with a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl derivative.

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry (MS). These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure. For instance, the structural elucidation of similar thiazole derivatives was confirmed by 1H NMR, 13C NMR, and LC-MS/MS spectral data . The presence of both 1,3,4-thiadiazole and 1,3,4-oxadiazole moieties in the compound suggests a complex structure with multiple heterocyclic rings, which would be reflected in its NMR spectra.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of the 1,3,4-thiadiazole and 1,3,4-oxadiazole rings. These heterocycles can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of electron-withdrawing groups and heteroatoms. The thioether linkage in the compound may also undergo transformations under certain conditions, leading to the formation of new derivatives. The synthesis of related compounds has shown that they can be functionalized further, as seen in the acylation reactions and N-alkylation conditions used to modify similar structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems is likely to confer a degree of polarity to the molecule, affecting its solubility and melting point. The compound's stability and reactivity can be assessed through its behavior in biological assays, as seen in related compounds that exhibited selective cytotoxicity against certain cancer cell lines . Additionally, the antioxidant properties of similar compounds containing 1,3,4-thiadiazole moieties have been evaluated, with some showing significant radical scavenging abilities .

Case Studies and Biological Evaluation

In the realm of biological evaluation, related 5-methyl-4-phenyl thiazole derivatives have been studied for their anticancer activity. For example, one compound demonstrated high selectivity and induced apoptosis in human lung adenocarcinoma cells, although not as effectively as the standard drug, cisplatin . Another study on N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent revealed antifungal and insecticidal activities . These findings suggest that the compound may also possess biological activities worth investigating.

科学研究应用

抗癌应用

合成与分子建模:Abu-Melha (2021) 的一项研究详细描述了 N-芳基-2-((6-芳基咪唑并[2,1-b]噻二唑-2-基)硫代)乙酰胺化合物及其抗癌筛选的合成。这些化合物,包括咪唑并噻二唑类似物,对多种癌细胞系表现出显着的细胞毒活性,突出了噻二唑衍生物在癌症治疗中的治疗潜力 (Abu-Melha, 2021)。

作为抗癌剂的评估:另一项针对 5-甲基-4-苯基噻唑衍生物的研究,与您感兴趣的化合物密切相关,表明某些合成的化合物对人肺腺癌细胞表现出选择性细胞毒性,而对非癌细胞没有显着毒性。这表明噻二唑衍生物在靶向癌症治疗中的潜力 (Evren 等,2019)。

抗菌应用

- 抗菌和溶血活性:Gul 等(2017)合成了一系列 1,3,4-恶二唑化合物,对各种微生物菌种表现出显着的抗菌活性。他们的研究强调了恶二唑和噻二唑衍生物在开发具有降低细胞毒性的新型抗菌剂中的潜力 (Gul 等,2017)。

合成与结构分析

- 新型衍生物合成:Ying-jun (2012) 对含苯并咪唑部分的新型 1,3,4-恶二唑衍生物的研究提供了通过 NMR 技术进行合成过程和结构分析的见解。尽管与指定化合物没有直接联系,但本研究展示了噻二唑和恶二唑衍生物在各个科学领域结构和潜在应用的多样性 (Ying-jun,2012)。

未来方向

The future directions in the research of thiadiazole compounds involve the design and synthesis of more potent and highly selective molecules to improve current anticancer therapy with lower or no toxicity to normal cells . The sulfur atom of 1,3,4-thiadiazole imparts improved mesoionic nature and liposolubility, which give this class of compounds good tissue permeability .

属性

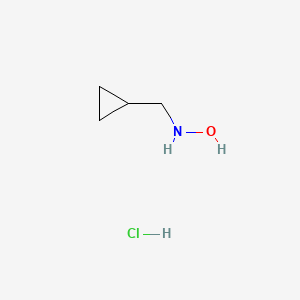

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2S3/c1-6-13-15-10(21-6)12-8(17)5-20-11-16-14-9(18-11)7-3-2-4-19-7/h2-4H,5H2,1H3,(H,12,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLJALQWQQHAIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

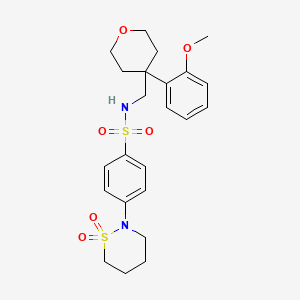

![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)

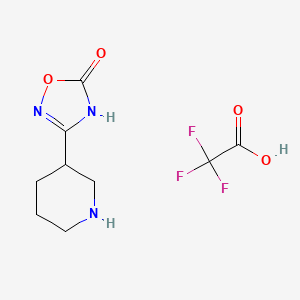

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)

![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)

![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)

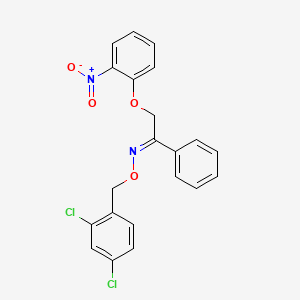

![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)